molecular formula C18H21N3O B2941057 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1797225-95-6

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2941057
CAS No.: 1797225-95-6
M. Wt: 295.386
InChI Key: JFVPXDIEGUUMCL-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyclopropyl groups and an ethylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylbenzamide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This compound may also influence signaling pathways by altering the function of key enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide: Similar structure with an ethoxy group on the benzamide moiety.

    N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can influence its chemical properties.

Uniqueness

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzamide group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVPXDIEGUUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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